Aminooxy-PEG5-azide is a specialized compound that combines a polyethylene glycol (PEG) backbone with both an aminooxy group and an azide group. This compound is primarily utilized in bioconjugation and click chemistry applications, facilitating the attachment of various biomolecules in a precise manner. The unique functional groups allow for selective reactions with carbonyl compounds, making it a valuable tool in chemical biology and therapeutic development.
Aminooxy-PEG5-azide is classified as a PEG derivative, specifically designed for applications in bioconjugation and drug development. It is commercially available from various suppliers, including MedChemExpress and BroadPharm, which provide detailed product specifications and synthesis methods. The compound is identified by its CAS number 1919045-02-5, indicating its unique chemical identity in databases.
The synthesis of aminooxy-PEG5-azide typically involves the reaction of a PEG derivative with functionalized aminooxy and azide moieties. Common methods include:
The synthesis process may also involve intermediate steps where the reactivity of the aminooxy group is exploited to form oxime linkages with aldehydes or ketones, enhancing the versatility of the compound in various applications .
The molecular structure of aminooxy-PEG5-azide can be described as follows:
The molecular formula can be represented as C₁₃H₂₃N₃O₅, with a molecular weight of approximately 293.35 g/mol. The presence of these functional groups contributes to its reactivity and solubility characteristics .
Aminooxy-PEG5-azide participates in several key chemical reactions:
The mechanism of action for aminooxy-PEG5-azide involves two primary pathways:
This dual mechanism allows for versatile applications in drug delivery systems and diagnostic tools .
Aminooxy-PEG5-azide exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of aminooxy-PEG5-azide following synthesis.
Aminooxy-PEG5-azide has diverse applications across various scientific fields:
Aminooxy-PEG5-azide (CAS 1919045-02-5) is a heterobifunctional polyethylene glycol (PEG) linker featuring two distinct reactive groups: an aminooxy (-ONH₂) moiety at one terminus and an azide (-N₃) group at the other. These termini are interconnected by a pentameric ethylene glycol spacer (PEG5) with the molecular formula C₁₂H₂₆N₄O₆ and a molecular weight of 322.36 g/mol [1] [3]. The PEG5 spacer consists of five repeating -CH₂CH₂O- units, conferring hydrophilicity and conformational flexibility. The SMILES notation for this compound is NOCCOCCOCCOCCOCCOCCN=[N+]=[N-], highlighting its linear architecture [3] [4].
The aminooxy group enables carbonyl-specific conjugation with aldehydes and ketones, forming stable oxime bonds (R₁R₂C=NR₃; R₃ = linker) under mild acidic conditions. This reaction is bioorthogonal and does not require metal catalysts. Conversely, the azide terminus participates in "click chemistry" via strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes, generating stable 1,2,3-triazole linkages [1] [5]. This dual functionality enables sequential, site-specific conjugation of biomolecules, nanoparticles, or drugs without cross-reactivity.
Table 1: Key Structural and Chemical Properties of Aminooxy-PEG5-Azide
Property | Description |
---|---|
CAS Number | 1919045-02-5 |
Molecular Formula | C₁₂H₂₆N₄O₆ |
Molecular Weight | 322.36 g/mol |
Reactive Groups | Aminooxy (-ONH₂), Azide (-N₃) |
PEG Units | 5 ethylene oxide repeats |
Solubility | >100 mg/mL in DMSO; high aqueous solubility due to PEG spacer |
Primary Reactions | Oxime ligation (carbonyls), SPAAC/CuAAC (alkynes/DBCO) |
The evolution of PEG-based linkers began in the 1970s when Frank Davis pioneered PEGylation to reduce immunogenicity of bovine serum albumin by attaching monofunctional PEG [5] . This led to the first FDA-approved PEGylated drug, Adagen® (pegademase bovine), in 1990. Early PEG linkers were homobifunctional (e.g., bis-succinimidyl esters), suffering from uncontrolled polymerization due to identical reactive ends. The 1990s saw the emergence of heterobifunctional PEGs with orthogonal termini, enabling sequential conjugation [5] [8].
Monodisperse PEG linkers like Aminooxy-PEG5-azide represent a significant advancement over early polydisperse PEGs (PDI >1.1). Modern solid-phase synthesis allows precise control over ethylene glycol units, yielding discrete molecular weights (e.g., PEG5 vs. PEG6). This precision is critical for reproducible pharmacokinetics in drug development [5] . Concurrently, "click chemistry" concepts introduced by Sharpless (2001) revolutionized bioconjugation, with azide-alkyne cycloadditions becoming a gold standard for biocompatible ligation. Aminooxy-PEG5-azide integrates these historical advances—combining heterobifunctionality, monodispersity, and click reactivity—enabling complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs [3] [5].
Table 2: Milestones in PEG Linker Development Relevant to Aminooxy-PEG5-Azide
Year | Development | Impact |
---|---|---|
1977 | First protein PEGylation (BSA) | Demonstrated reduced immunogenicity and prolonged circulation |
1990 | FDA approval of Adagen® | Validated PEGylation as a clinical strategy |
1995 | Introduction of heterobifunctional PEGs | Enabled site-specific, sequential conjugation |
2001 | "Click Chemistry" concept formalized | Popularized azide-alkyne cycloadditions for biocompatible ligation |
2010s | Rise of monodisperse PEGs (PEG2-PEG24) | Improved batch reproducibility and pharmacokinetic predictability |
2020s | mRNA vaccines using PEGylated lipids | Highlighted role of PEG in nanoparticle delivery (e.g., Comirnaty®) |
The PEG5 spacer in Aminooxy-PEG5-azide is not merely a passive connector but a critical modulator of physicochemical and biological properties. Its five ethylene glycol units create a hydrophilic microenvironment, enhancing aqueous solubility (>100 mg/mL in water) and preventing aggregation of conjugated hydrophobic payloads (e.g., drugs, fluorophores) [1] [5]. This solubility arises from hydrogen bonding between ether oxygens and water molecules, forming a hydration shell that shields hydrophobic moieties [8] .
Biocompatibility is conferred through PEG’s "stealth" properties. The hydrated PEG5 layer minimizes nonspecific protein adsorption (opsonization), reducing clearance by the mononuclear phagocyte system (MPS). This extends circulation half-life—a principle leveraged in FDA-approved drugs like Doxil® (PEGylated liposomes) and COVID-19 mRNA vaccines (PEGylated lipid nanoparticles) [2] [8] . Additionally, PEG’s flexibility allows conjugated molecules to adopt favorable orientations for target binding. For example, in PROTACs, a PEG5 spacer provides optimal distance between E3 ligase ligands and target protein binders, facilitating ternary complex formation [3] [5]. Crucially, short PEG spacers like PEG5 balance stealth effects with low immunogenicity; anti-PEG antibodies are less prevalent with sub-10 kDa PEGs compared to larger variants [2] [8].
Table 3: Impact of PEG5 Spacer on Functional Properties
Property | Mechanism | Application Benefit |
---|---|---|
Aqueous Solubility | Hydrogen bonding with water molecules; hydration shell formation | Enables conjugation of hydrophobic drugs/probes without precipitation |
Stealth Effect | Reduced opsonin adsorption and MPS recognition | Prolongs circulation time of conjugated nanoparticles or therapeutics |
Flexibility | Free rotation of C-O bonds; multiple conformations in solution | Optimal spacing for ligand-receptor interactions in PROTACs/biosensors |
Low Immunogenicity | Limited epitope exposure compared to high-MW PEGs | Minimizes risk of anti-PEG antibody generation in vivo |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7